molecular formula C9H13NO2S B13631729 Ethyl 3-amino-3-(thiophen-3-yl)propanoate CAS No. 167834-28-8

Ethyl 3-amino-3-(thiophen-3-yl)propanoate

Cat. No.: B13631729
CAS No.: 167834-28-8
M. Wt: 199.27 g/mol
InChI Key: KSNLHRHMQFWZDS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(thiophen-3-yl)propanoate is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(thiophen-3-yl)propanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(thiophen-3-yl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 3-amino-3-(thiophen-3-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound contains an indole ring instead of a thiophene ring and may exhibit different biological activities.

    Ethyl 3-amino-3-(pyridin-2-yl)propanoate: This compound has a pyridine ring and may have different chemical reactivity and applications.

The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.

Properties

CAS No.

167834-28-8

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

KSNLHRHMQFWZDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)N

Origin of Product

United States

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